2-Bromo-3-cyano-6-methoxybenzoic acid
Description
2-Bromo-3-cyano-6-methoxybenzoic acid is a substituted benzoic acid derivative with a bromine atom at position 2, a cyano group at position 3, and a methoxy group at position 5. Its molecular formula is C₉H₆BrNO₃, and it combines electron-withdrawing (bromo, cyano) and electron-donating (methoxy) substituents. The cyano group, in particular, may serve as a reactive site for further derivatization, such as hydrolysis to carboxylic acids or participation in cyclization reactions.
Properties
IUPAC Name |
2-bromo-3-cyano-6-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-6-3-2-5(4-11)8(10)7(6)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAVOFXOGNDZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-3-cyano-6-methoxybenzoic acid typically involves the bromination of 3-cyano-6-methoxybenzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-3-cyano-6-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
2-Bromo-3-cyano-6-methoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects . Detailed studies on its mechanism of action are ongoing to understand its full potential .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Positions: The target compound’s bromo (2), cyano (3), and methoxy (6) groups create distinct electronic effects. The para relationship between the methoxy (6) and carboxylic acid groups may enhance resonance stabilization, while the meta cyano group withdraws electrons, increasing acidity. In contrast, 6-Bromo-2-fluoro-3-methoxybenzoic acid has bromo (6), fluoro (2), and methoxy (3) groups. The fluorine atom’s strong electron-withdrawing inductive effect may further acidify the carboxylic moiety compared to cyano . 3-Bromo-6-chloro-2-methoxybenzoic acid features bromo (3), chloro (6), and methoxy (2) groups. The chloro substituent’s weaker electron-withdrawing effect compared to cyano likely results in lower acidity .
Physicochemical Properties
A comparative analysis of molecular formulas, hazards, and storage conditions is summarized below:
*Inferred from analog data.
†H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
- Solubility: The cyano group in the target compound may reduce water solubility compared to fluoro or chloro analogs due to its hydrophobic nature.
- Stability : The storage temperature of 4–8°C for 3-Bromo-6-chloro-2-methoxybenzoic acid suggests that halogenated benzoic acids may require refrigeration to prevent degradation, a likely recommendation for the target compound .
Hazard Profiles
Research Implications and Gaps
- Synthetic Utility: The cyano group offers versatile reactivity absent in fluoro or chloro analogs, enabling applications in heterocycle synthesis.
- Safety Considerations: The unique hazard profile of the cyano substituent necessitates specialized handling protocols compared to halogenated analogs.
Recommendations : Further studies should prioritize experimental determination of the target compound’s acidity (pKa), solubility, and toxicity to validate inferences from structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
